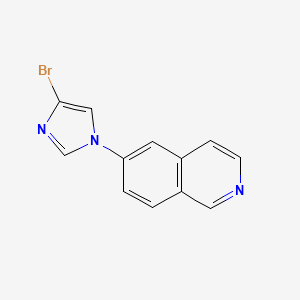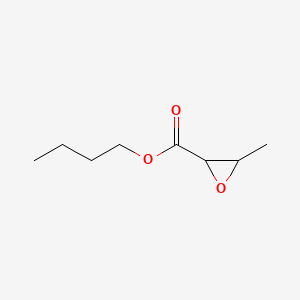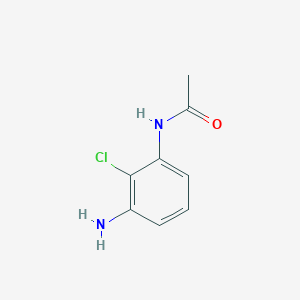
6-(4-Bromoimidazol-1-yl)isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Bromoimidazol-1-yl)isoquinoline is a chemical compound characterized by the presence of a bromo-substituted imidazole ring attached to an isoquinoline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Bromoimidazol-1-yl)isoquinoline typically involves the following steps:
Bromination: The starting material, isoquinoline, undergoes bromination to introduce the bromo group at the 4-position of the imidazole ring.
Imidazole Formation: The brominated isoquinoline is then reacted with imidazole derivatives under specific conditions to form the final compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 6-(4-Bromoimidazol-1-yl)isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Applications De Recherche Scientifique
Chemistry: In chemistry, 6-(4-Bromoimidazol-1-yl)isoquinoline is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents. Its interaction with biological targets can lead to the discovery of novel treatments for various diseases.
Medicine: In medicine, this compound is being investigated for its potential use in treating conditions such as cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: In the industrial sector, the compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in material science and nanotechnology.
Mécanisme D'action
The mechanism by which 6-(4-Bromoimidazol-1-yl)isoquinoline exerts its effects involves its interaction with specific molecular targets. The compound binds to these targets, leading to the activation or inhibition of certain pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
6-(4-Bromoimidazol-1-yl)pyridine
6-(4-Bromoimidazol-1-yl)pyridine-2-boronic acid pinacol ester
6-(4-Bromoimidazol-1-yl)pyridine-2-carboxylic acid
Uniqueness: 6-(4-Bromoimidazol-1-yl)isoquinoline stands out due to its unique structural features and potential applications. Unlike its similar compounds, it offers distinct advantages in terms of reactivity and versatility, making it a valuable compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C12H8BrN3 |
|---|---|
Poids moléculaire |
274.12 g/mol |
Nom IUPAC |
6-(4-bromoimidazol-1-yl)isoquinoline |
InChI |
InChI=1S/C12H8BrN3/c13-12-7-16(8-15-12)11-2-1-10-6-14-4-3-9(10)5-11/h1-8H |
Clé InChI |
MNSUEGWKWDECQL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CN=C2)C=C1N3C=C(N=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![N-[6-(2,5-dichlorophenyl)pyridin-2-yl]-2-(4-ethylsulfonylphenyl)acetamide](/img/structure/B15358684.png)
![1-[2-(3-Hydroxy-adamantan-1-ylamino)-acetyl]-pyrrolidine-2-carboxylic acid](/img/structure/B15358688.png)

![propyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B15358702.png)
